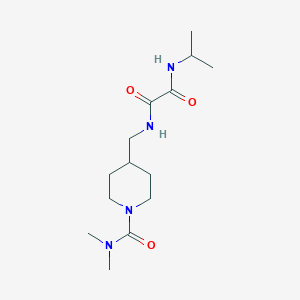

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

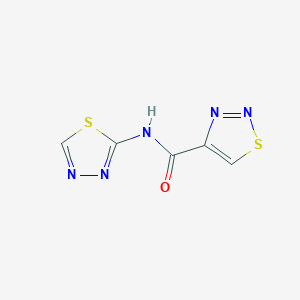

“N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The compound also has carbamoyl and oxalamide functional groups.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the stereochemistry of its atoms. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Applications De Recherche Scientifique

Intramolecular Pyridine-based Frustrated Lewis-pairs

Intramolecular interactions involving pyridine derivatives, such as the deprotonation and subsequent organolithium or -potassium compound formation, highlight the foundational chemistry enabling more complex molecules, including those related to N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide. These pyridine-based structures form monomeric B-N bonds, showcasing their potential in molecular engineering and synthesis applications (Körte et al., 2015).

Highly Potent Fluorescence-Tagged Receptor Ligands

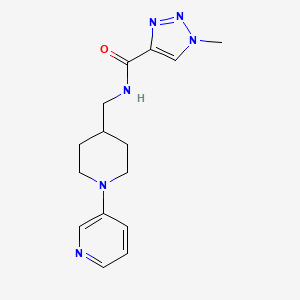

The synthesis of various piperidine derivatives, including those with fluorescence tags, has proven effective in creating highly potent ligands for receptors like the histamine H3 receptor. Such compounds, starting from piperidine, display significant affinities and could serve as tools for understanding receptor bindings and interactions, pointing to the utility of this compound analogs in receptor studies (Amon et al., 2007).

Methyl Substitution on Piperidine Ring for Sigma Receptor Binding

Exploring the effects of methyl substitution on the piperidine ring has uncovered compounds with potent ligand characteristics for sigma(1) receptors, demonstrating the significance of structural modifications for selective binding and activity. Such research outlines the therapeutic potential and research applications of molecules structurally related to this compound in neuropharmacology and oncology (Berardi et al., 2005).

Synthesis and Characterization of Piperidine Analogs

The synthesis and characterization of piperidine analogs, including diphenylpyraline and its derivatives, highlight the ongoing research into novel compounds with potential medicinal applications. Such studies are crucial for understanding the chemical properties and potential therapeutic uses of compounds like this compound, indicating their roles in drug discovery (Weis et al., 2003).

Molecular Interaction Studies

Investigating the molecular interactions of specific antagonists with receptors, such as the CB1 cannabinoid receptor, has provided insights into binding dynamics and the development of pharmacophore models. This research underscores the importance of detailed molecular studies to understand and enhance the interactions of compounds, including those related to this compound, for therapeutic applications (Shim et al., 2002).

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

Piperidine derivatives have been found to exhibit various biological activities, including anticancer and antimalarial effects . The exact interaction with its targets and the resulting changes would depend on the specific biological activity of the compound.

Biochemical Pathways

For instance, some piperidine derivatives have shown potential anticancer activity through apoptosis induction , and others have shown antimalarial activity .

Result of Action

Some piperidine derivatives have shown potential anticancer activity through apoptosis induction , and others have shown antimalarial activity . The exact effects would depend on the specific biological activity of the compound.

Propriétés

IUPAC Name |

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O3/c1-10(2)16-13(20)12(19)15-9-11-5-7-18(8-6-11)14(21)17(3)4/h10-11H,5-9H2,1-4H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOWBCLQYBTRHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC1CCN(CC1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine](/img/structure/B2921049.png)

![2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride](/img/structure/B2921050.png)

![(1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride](/img/structure/B2921054.png)

![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2921055.png)

![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2921057.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2921064.png)

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2921072.png)